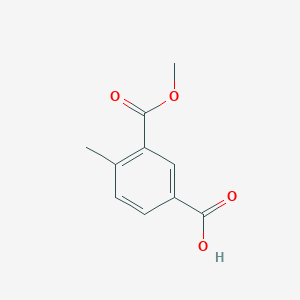

3-(Methoxycarbonyl)-4-methylbenzoic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-methoxycarbonyl-4-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-6-3-4-7(9(11)12)5-8(6)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLYZXCACBSFFHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70622273 | |

| Record name | 3-(Methoxycarbonyl)-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

167300-06-3 | |

| Record name | 3-(Methoxycarbonyl)-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70622273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(methoxycarbonyl)-4-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Pivotal Role of Aromatic Carboxylic Acid Derivatives

Aromatic carboxylic acids, compounds featuring a carboxyl group (-COOH) attached to an aromatic ring, and their derivatives are fundamental building blocks in the chemical sciences. numberanalytics.com Their significance stems from their versatile reactivity, allowing them to serve as starting materials for a vast array of more complex molecules. numberanalytics.comsolubilityofthings.com This class of compounds is integral to the synthesis of pharmaceuticals, polymers, and agrochemicals. solubilityofthings.com

The reactivity of the carboxyl group, combined with the stability of the aromatic ring, enables a wide range of chemical transformations. These include electrophilic aromatic substitution, where the carboxyl group acts as a meta-directing deactivator, and reactions of the carboxyl group itself, such as esterification, amidation, and reduction. numberanalytics.comvedantu.com Derivatives like esters are renowned for their use in fragrances and as plasticizers, while amides are crucial components of many pharmaceutical compounds. numberanalytics.com The ability to manipulate these functional groups allows chemists to fine-tune the properties of molecules for specific applications. solubilityofthings.com

Research Trajectories in Multifunctional Benzoic Acid Systems

Contemporary research often focuses on multifunctional molecules, where two or more reactive sites coexist within the same structure. Benzoic acid systems possessing additional functional groups are of particular interest due to their enhanced versatility as synthetic intermediates. The presence of multiple functional groups allows for sequential and selective reactions, providing efficient pathways to complex molecular architectures.

The strategic placement of different functional groups on the benzene (B151609) ring can influence the molecule's electronic properties, solubility, and steric environment, thereby controlling its reactivity in a predictable manner. This has led to extensive research into the synthesis and application of substituted benzoic acids in various fields, including drug discovery and materials science. For instance, the introduction of groups that can participate in cross-coupling reactions has become a powerful tool for constructing intricate carbon-carbon and carbon-heteroatom bonds.

3 Methoxycarbonyl 4 Methylbenzoic Acid in the Spotlight of Modern Research

Established Synthetic Pathways and Precursors

Established methods for synthesizing this compound often rely on multi-step reactions starting from readily available precursors. These pathways include selective esterification, oxidation, and the strategic introduction of the methoxycarbonyl group.

Esterification Reactions and Optimizations

A common precursor for this compound is 4-methylphthalic acid. innospk.comnih.gov The primary challenge in this approach is the selective mono-esterification of one of the two carboxylic acid groups.

Fischer-Speier esterification, a classic method involving an alcohol in the presence of an acid catalyst, can be employed. masterorganicchemistry.com To drive the equilibrium towards the mono-ester product, a large excess of methanol (B129727) can be used. masterorganicchemistry.com The reaction can also be facilitated by removing water as it forms, for example, by using a Dean-Stark apparatus. masterorganicchemistry.com

Alternative esterification methods that offer high selectivity under mild conditions have been developed. These include the use of thionyl chloride in methanol, which can selectively esterify a non-conjugated carboxyl group in the presence of an aromatic one. researchgate.netmdpi.com Other catalytic systems, such as those based on ion-exchange resins or alumina, have also been shown to effectively catalyze selective monoesterification of dicarboxylic acids. rsc.orgrsc.orgacs.org

For instance, a process for preparing methyl 3-methoxy-4-methylbenzoate involves the methylation of a mixture of 3-hydroxy-4-methylbenzoic acid and 3-methoxy-4-methylbenzoic acid using dimethyl sulphate. google.com While not a direct synthesis of the target compound, this highlights the use of methylation in the presence of both hydroxyl and carboxyl groups.

Table 1: Comparison of Selected Esterification Methods for Dicarboxylic Acids

| Method | Catalyst/Reagent | Key Features | Reference |

| Fischer-Speier | Acid (e.g., H₂SO₄) | Equilibrium-driven, requires excess alcohol or water removal. masterorganicchemistry.com | masterorganicchemistry.com |

| Thionyl Chloride/Methanol | SOCl₂/MeOH | Selective for non-conjugated carboxyl groups. researchgate.net | researchgate.netmdpi.com |

| Ion-Exchange Resins | Strongly acidic resins | High selectivity for mono-ester formation. rsc.org | rsc.org |

| Alumina | Alumina | Heterogeneous catalyst, environmentally friendly. rsc.org | rsc.orgacs.org |

This table is for illustrative purposes and may not be exhaustive.

Oxidative Routes to Carboxylic Acid Functionality

Another established route involves the oxidation of a methyl group on a precursor molecule to form the carboxylic acid functionality. A common starting material for this approach is dimethyl 4-methylphthalate. nih.gov The challenge lies in selectively oxidizing one of the two methyl groups of a precursor like p-xylene (B151628) to a carboxylic acid while the other is already in an esterified state.

The selective oxidation of methyl aromatic hydrocarbons is a key technology in the chemical industry. rsc.orgmdpi.com Various catalytic systems have been developed to achieve this transformation. For example, N-alkyl pyridinium (B92312) salts have been shown to be effective metal-free catalysts for the selective oxidation of methyl aromatic hydrocarbons using molecular oxygen. rsc.orgresearchgate.net The catalytic performance can be influenced by the electronic effects of substituents on the pyridinium salt. rsc.orgresearchgate.net

In a related context, the oxidation of 2,6-di-tert-butyl-4-methylphenol with oxygen and sodium hydroxide (B78521) yields 3,5-di-tert-butyl-4-hydroxybenzaldehyde, demonstrating the conversion of a methyl group to an aldehyde, which can be further oxidized to a carboxylic acid. usgs.gov

Strategies for Introducing the Methoxycarbonyl Moiety

Introducing the methoxycarbonyl group can be achieved through various carboxylation strategies. One approach involves the reaction of an organometallic species with carbon dioxide. While the direct carboxylation of aryl halides with CO2 has been a long-standing challenge, recent advances have made it a more viable option. acs.org

Novel Synthetic Approaches and Design

Recent research has focused on developing more efficient and selective synthetic routes, often employing transition-metal catalysis.

Transition-Metal Catalyzed Coupling Reactions

Transition-metal catalyzed reactions have emerged as powerful tools for carbon-carbon and carbon-heteroatom bond formation.

Palladium catalysts have been extensively studied for their utility in a variety of coupling reactions. Palladium-catalyzed carboxylation of aryl halides and pseudohalides with carbon dioxide presents a direct method for introducing the carboxylic acid functionality. acs.orgresearchgate.net The success of these reactions often depends on the choice of ligands and reducing agents. acs.org For instance, bulky and electron-rich phosphine (B1218219) ligands have been found to be effective in minimizing side reactions. acs.org

Furthermore, palladium-catalyzed α-arylation of β-dicarbonyl compounds provides a route to form carbon-carbon bonds at the position alpha to two carbonyl groups. nih.gov While not a direct synthesis of the target molecule, this methodology showcases the power of palladium catalysis in constructing complex aromatic structures.

Table 2: Examples of Palladium-Catalyzed Reactions Relevant to Carboxylic Acid and Ester Synthesis

| Reaction Type | Catalyst System | Substrates | Key Features | Reference |

| Carboxylation | Pd-catalyst, Et₂Zn (reductant), tBuXPhos (ligand) | Aryl bromides, CO₂ | Catalytic reductive carboxylation. acs.org | acs.org |

| α-Arylation | Pd(t-Bu₃P)₂, Xphos, Cs₂CO₃ | Haloarenes, cyclic β-dicarbonyls | Efficient for para- or meta-substituted aryl halides. nih.gov | nih.gov |

This table is for illustrative purposes and may not be exhaustive.

Copper-Catalyzed Transformations

Copper-catalyzed reactions have become a cornerstone of modern organic synthesis, prized for their efficiency, selectivity, and relatively low cost compared to other transition metals like palladium. In the context of synthesizing substituted benzoic acids and their derivatives, copper catalysis offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

While specific literature detailing a copper-catalyzed synthesis of this compound is not abundant, the principles can be extrapolated from related transformations. For instance, copper catalysts are effective in cross-coupling reactions. A hypothetical approach could involve a copper-catalyzed carboxylation of a suitably substituted aryl halide or triflate.

Another relevant application is seen in amination and etherification reactions. A patented method for synthesizing methyl 2-methoxy-5-sulfamoylbenzoate utilizes cuprous bromide as a catalyst to facilitate the reaction between methyl 2-methoxy-5-chlorobenzoate and sodium aminosulfinate. google.com This demonstrates the utility of copper in promoting nucleophilic substitution on an aromatic ring, a strategy that could be adapted for precursors to this compound.

Three-component reactions catalyzed by copper also highlight the potential for building molecular complexity efficiently. For example, the synthesis of highly substituted morpholines has been achieved through a copper-catalyzed reaction of amino alcohols, aldehydes, and diazomalonates. nih.gov Such strategies could conceivably be engineered to construct the substituted benzene (B151609) ring system of the target molecule in a convergent manner.

Table 1: Examples of Relevant Copper-Catalyzed Reactions

| Reaction Type | Catalyst Example | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Sulfonamidation | Cuprous Bromide (CuBr) | Aryl Chloride, Sodium Aminosulfinate | Aryl Sulfonamide | google.com |

| (4+3) Cycloaddition | Copper(I) | Indolylcarbinols, Aziridines | Azepinoindoles | rsc.org |

| Three-Component Synthesis | Copper(I) | Amino Alcohols, Aldehydes, Diazomalonates | Substituted Morpholines | nih.gov |

Regioselective Functionalization Strategies

Regioselectivity is a critical consideration in the synthesis of polysubstituted aromatic compounds like this compound. The directing effects of the substituents already present on the aromatic ring govern the position of any subsequent chemical modifications.

In the target molecule, the benzene ring is substituted with a methyl group (-CH₃), which is an ortho, para-directing activator, and a methoxycarbonyl group (-COOCH₃), which is a meta-directing deactivator. The synthesis of this compound or its precursors often relies on controlling the regiochemical outcome of electrophilic aromatic substitution or other functionalization reactions.

A common strategy involves introducing functional groups in a specific order to exploit their directing effects. For example, one could start with p-toluic acid (4-methylbenzoic acid). The methyl group would direct subsequent electrophilic substitution (e.g., nitration or halogenation) to the positions ortho to it (positions 3 and 5). The carboxylic acid group, being a deactivator, would also direct to the meta position (position 3). Therefore, substitution at position 3 is electronically favored.

Alternatively, functionalization can be achieved through methods less dependent on the inherent electronic properties of the ring, such as directed ortho-metalation, though this is less common for this specific substitution pattern. Biocatalysis offers a powerful tool for achieving high regioselectivity. For instance, engineered enzymes like nitrilases and amidases have been used for the regio- and stereoselective synthesis of chiral intermediates, demonstrating the potential for enzymatic methods to precisely functionalize molecules. google.com

Multicomponent and Cascade Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates most or all of the atoms of the starting materials. wikipedia.orgnih.gov These reactions are characterized by high atom economy, operational simplicity, and the ability to rapidly generate molecular complexity. Cascade reactions, similarly, involve a series of intramolecular reactions that occur sequentially in one pot.

While a specific, established multicomponent reaction for the direct synthesis of this compound is not prominently featured in the literature, a hypothetical MCR strategy can be envisioned. Such a strategy would aim to construct the substituted aromatic ring in a single, convergent step. For example, a reaction could potentially be designed involving a dienophile, a diene, and a third component that installs the required substituents as the aromatic ring is formed via a cycloaddition-aromatization sequence.

Famous MCRs like the Hantzsch pyridine (B92270) synthesis, which combines an aldehyde, ammonia, and two equivalents of a β-ketoester to form a dihydropyridine, illustrate the power of this approach for heterocycle synthesis. organic-chemistry.org Analogous principles could be applied to carbocyclic systems. The development of a novel MCR for this compound would represent a significant advancement, offering a highly streamlined alternative to traditional multi-step linear syntheses.

Retrosynthetic Analysis and Target-Oriented Synthesis

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing the target molecule into simpler, commercially available precursors through a series of logical disconnections.

Retrosynthetic Analysis of this compound:

Disconnecting the Ester and Acid: The most apparent disconnections are at the ester and carboxylic acid functionalities. This leads back to a common precursor, 4-methylisophthalic acid (or its anhydride). A selective mono-esterification would then be required to yield the final product.

Functional Group Interconversion (FGI): The carboxylic acid and methoxycarbonyl groups could arise from the oxidation of methyl groups. This suggests a precursor like 3,4-dimethylbenzoic acid or 1,2,4-trimethylbenzene. The challenge here would be the selective oxidation of the correct methyl groups.

Disconnecting the Aromatic Ring: A more fundamental disconnection involves breaking the C-C bonds of the benzene ring itself, which points towards building the ring from acyclic precursors, possibly via a Diels-Alder reaction followed by aromatization, a strategy well-suited for a multicomponent approach.

Target-Oriented Synthesis:

Based on this analysis, several forward synthetic routes can be proposed or have been established:

From 3-Hydroxy-4-methylbenzoic Acid: A patented process involves the methylation of 3-hydroxy-4-methylbenzoic acid. google.com This starting material is first esterified to the methyl ester, and then the phenolic hydroxyl group is methylated to give the final product.

From p-Cresotinic Acid (2-hydroxy-5-methylbenzoic acid): This route involves functional group manipulation around the ring. nist.gov

From p-Toluic Acid: As discussed under regioselectivity, one could introduce a functional group at the 3-position of 4-methylbenzoic acid (e.g., a nitro or bromo group), which can then be converted into the desired methoxycarbonyl group through a series of steps.

Table 2: Retrosynthetic Analysis Summary

| Retrosynthetic Step | Precursor Molecule | Required Forward Reaction |

|---|---|---|

| Selective Esterification | 4-Methylisophthalic acid | Mono-esterification |

| Functional Group Interconversion (Oxidation) | 3,4-Dimethylbenzoic acid | Selective oxidation of the C3-methyl group |

| Functional Group Interconversion (Methylation) | Methyl 3-hydroxy-4-methylbenzoate | O-methylation |

Process Scale-Up and Industrial Feasibility Studies

Translating a laboratory synthesis to an industrial scale introduces a new set of challenges and considerations. The primary goals of process scale-up are to ensure safety, cost-effectiveness, environmental sustainability, and product quality at a large scale.

Key Considerations for Industrial Synthesis:

Cost of Raw Materials: The starting materials must be inexpensive and readily available in large quantities. Syntheses starting from basic feedstocks like p-toluic acid are generally more economically viable than those requiring complex, multi-step precursors. google.com

Reaction Conditions: Reactions that proceed under mild conditions (low temperature and pressure) are preferred as they require less specialized and costly equipment. The use of highly corrosive or hazardous reagents like fuming nitric acid or large amounts of thionyl chloride would necessitate stringent safety protocols and specialized reactors.

Catalyst Efficiency and Cost: For catalytic processes, such as the copper-catalyzed methods discussed, the cost, longevity, and recoverability of the catalyst are crucial. Heterogeneous catalysts are often favored in industrial settings as they can be more easily separated from the reaction mixture and reused.

Yield and Purity: High yields are essential for minimizing waste and maximizing output. The purification process (e.g., distillation, crystallization) must also be scalable and efficient to achieve the required product purity. Patented processes often highlight high yields (>95%) as a key advantage for industrial application. google.comgoogle.com

Waste Management: The environmental impact of the synthesis is a major factor. The process should be designed to minimize the production of hazardous waste (atom economy). Solvents should be chosen carefully, with a preference for greener, recyclable options.

Process Safety: A thorough hazard analysis must be conducted for each step of the scaled-up process to identify potential risks such as runaway reactions, explosions, or toxic emissions.

The development of a process for preparing aromatic methyl methoxycarboxylates, as detailed in one patent, highlights these industrial considerations. google.com The process is designed to be high-yielding and uses readily available reagents like dimethyl sulfate, with specific controls on pH and temperature to ensure efficiency and safety.

Hydrolytic Stability and Reactivity of the Ester Group

The ester group in this compound can undergo hydrolysis under both acidic and basic conditions. The stability and reaction mechanism are influenced by the electronic properties of the substituents on the benzene ring.

Acid-Catalyzed Hydrolysis Mechanisms

The acid-catalyzed hydrolysis of the methoxycarbonyl group follows the general mechanism for ester hydrolysis. msu.edu The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which activates the carbonyl group towards nucleophilic attack by water. A tetrahedral intermediate is formed, followed by proton transfer and elimination of methanol to yield the carboxylic acid. libretexts.org

Protonation of the carbonyl oxygen.

Nucleophilic attack by water.

Proton transfer.

Elimination of methanol.

Deprotonation to yield 4-methylphthalic acid.

Base-Mediated Saponification Processes

Under basic conditions, the ester undergoes saponification, an irreversible process that yields the carboxylate salt. The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses to release a methoxide (B1231860) ion as the leaving group. The methoxide ion subsequently deprotonates the newly formed carboxylic acid to give the carboxylate salt and methanol.

The general steps for saponification are:

Nucleophilic attack by hydroxide ion.

Formation of a tetrahedral intermediate.

Elimination of the methoxide leaving group.

Deprotonation of the carboxylic acid.

Reactions of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that can be converted into a variety of derivatives.

Derivatization to Acid Halides, Anhydrides, and Amides

Acid Halides: this compound can be converted to its corresponding acid chloride, 3-(methoxycarbonyl)-4-methylbenzoyl chloride, by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The reaction with thionyl chloride proceeds via a chlorosulfite intermediate, which is a better leaving group than the hydroxyl group. libretexts.org

Anhydrides: Acid anhydrides can be formed by heating the carboxylic acid, although this often requires high temperatures. msu.edu A milder method involves the reaction of the carboxylate salt with an acid chloride.

Amides: The direct reaction of the carboxylic acid with an amine is often difficult due to the formation of an unreactive ammonium (B1175870) carboxylate salt. libretexts.org However, amides can be formed by heating this salt to drive off water. libretexts.org More commonly, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are used to facilitate amide bond formation at room temperature. libretexts.orgyoutube.com The DCC activates the carboxylic acid to form a reactive intermediate that is then attacked by the amine. libretexts.org

Decarboxylative Reactions and Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction for carboxylic acids. msu.edu However, for aromatic carboxylic acids, this reaction typically requires harsh conditions unless there is a strong electron-withdrawing group ortho or para to the carboxyl group, which is not the case for this compound.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The position of electrophilic and nucleophilic attack on the benzene ring is directed by the existing substituents: the methyl group (an ortho, para-director) and the methoxycarbonyl group (a meta-director).

Electrophilic Aromatic Substitution: The activating, ortho, para-directing methyl group and the deactivating, meta-directing methoxycarbonyl group have competing effects. The possible positions for electrophilic attack are C2, C5, and C6. The methoxycarbonyl group at C3 directs incoming electrophiles to the C5 position. The methyl group at C4 directs to the C2 and C6 positions. A common example is nitration, which typically uses a mixture of nitric acid and sulfuric acid. youtube.com The nitration of the closely related methyl benzoate (B1203000) results in the formation of the meta-substituted product. youtube.com

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution is generally difficult for simple aryl halides and requires the presence of strong electron-withdrawing groups on the ring to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgquizlet.com this compound itself is not highly activated towards nucleophilic aromatic substitution. However, if a leaving group were present on the ring, the reaction would be facilitated by the electron-withdrawing methoxycarbonyl group. libretexts.org

Reductive Transformations of Functional Groups

This compound possesses two functional groups susceptible to reduction: a carboxylic acid and a methoxycarbonyl (ester) group. The selective reduction of one group in the presence of the other is a common challenge in organic synthesis.

Standard reducing agents such as lithium aluminum hydride (LiAlH₄) would likely reduce both the carboxylic acid and the ester functions to their corresponding alcohols, yielding (4-(hydroxymethyl)-2-methylphenyl)methanol. guidechem.com Conversely, milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally selective for aldehydes and ketones and would not typically reduce either the carboxylic acid or the ester under standard conditions.

Chemoselective reduction could potentially be achieved using specific reagents. For instance, borane (B79455) (BH₃) and its complexes are known to selectively reduce carboxylic acids over esters. Treatment of this compound with a borane reagent would be expected to yield methyl 4-(hydroxymethyl)-2-methylbenzoate.

Despite these well-established principles, specific studies detailing the optimization of reaction conditions, yields, and selectivity for the reductive transformations of this compound are not found in peer-reviewed literature. Consequently, a data table of specific research findings on this topic cannot be compiled.

Oxidative Reactivity and Product Formation

The primary site for oxidation on this compound is the benzylic methyl group. The aromatic ring is generally resistant to oxidation except under harsh conditions that would likely degrade the molecule.

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), are capable of oxidizing the methyl group to a carboxylic acid. organic-chemistry.org This reaction would transform this compound into benzene-1,2,4-tricarboxylic acid 1-methyl ester. The oxidation of substituted toluenes to their corresponding benzoic acids is a well-documented transformation in organic chemistry. wikipedia.org

However, detailed research on the oxidative reactivity of this compound, including studies on reaction kinetics, product distribution under various conditions, or the use of milder, more selective oxidizing agents, is not available in the current body of scientific literature.

Detailed Mechanistic Elucidation

A thorough search for detailed mechanistic studies on the reactions of this compound yielded no specific results. Such investigations are fundamental to understanding reaction pathways and optimizing conditions but appear not to have been a focus for this particular compound.

Kinetic Isotope Effect Studies

Kinetic Isotope Effect (KIE) studies are powerful tools for determining the rate-limiting step of a reaction by observing the change in reaction rate upon isotopic substitution. For instance, in the oxidation of the methyl group, a primary KIE would be expected if the C-H bond cleavage is the rate-determining step. nih.gov Similarly, in reductions, KIEs could elucidate aspects of the hydride transfer mechanism. There are no published KIE studies specifically involving the reactions of this compound.

Identification and Characterization of Reaction Intermediates

The identification of reaction intermediates is crucial for confirming a proposed reaction mechanism. Techniques such as low-temperature NMR spectroscopy or trapping experiments are often employed for this purpose. For example, in reductions with metal hydrides, alkoxyaluminate or alkoxyborate intermediates are formed. In oxidative processes, radical or high-valent metal-oxo species could be involved. However, no studies have been published that identify or characterize any reaction intermediates in transformations involving this compound.

Computational Validation of Reaction Mechanisms

Computational chemistry provides valuable insights into reaction mechanisms by modeling transition states and reaction energy profiles. researchgate.net Such studies can corroborate experimental findings or predict reactivity. For the reactions of this compound, no computational studies focused on validating its reaction mechanisms for either reductive or oxidative transformations have been reported in the literature.

Derivatives, Analogues, and Advanced Applications of 3 Methoxycarbonyl 4 Methylbenzoic Acid

Design and Synthesis of Structural Analogues

The synthesis of 3-(Methoxycarbonyl)-4-methylbenzoic acid itself can be achieved through various established chemical routes. One common method involves the methylation of 3-hydroxy-4-methylbenzoic acid. A process has been described where a mixture of 3-hydroxy-4-methylbenzoic acid and 3-methoxy-4-methylbenzoic acid is reacted with dimethyl sulphate in the presence of a base to yield methyl 3-methoxy-4-methylbenzoate. google.com The strategic placement of the functional groups on the aromatic ring allows for selective modifications, leading to a diverse range of structural analogues.

Modifications at the Carboxylic Acid Position

The carboxylic acid moiety of this compound is a prime site for chemical modification, enabling the synthesis of various derivatives. Standard organic transformations can be employed to convert the carboxylic acid into amides, esters, and other functional groups. For instance, reaction with amines in the presence of a coupling agent would yield the corresponding amides. This transformation is a common strategy in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic properties of a lead compound.

Variations of the Ester Alkyl Group

The methoxycarbonyl group offers another handle for structural diversification. While the methyl ester is common, analogues with different alkyl groups can be synthesized by employing the corresponding alcohol during the esterification step of a suitable precursor. For example, using ethanol (B145695) or isopropanol (B130326) would result in the formation of 3-(ethoxycarbonyl)-4-methylbenzoic acid or 3-(isopropoxycarbonyl)-4-methylbenzoic acid, respectively. These variations in the ester alkyl group can influence the compound's solubility, lipophilicity, and metabolic stability.

A preparative synthesis of related compounds, 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids, has been reported, showcasing the generation of various alkoxy derivatives. researchgate.net

Substituent Effects on the Aromatic Ring

The reactivity and orientation of further substitutions on the aromatic ring of this compound are governed by the electronic effects of the existing substituents: the methyl group, the methoxycarbonyl group, and the carboxylic acid group.

The methyl group (-CH₃) is an activating group and an ortho-, para-director for electrophilic aromatic substitution. This is due to its electron-donating inductive effect and hyperconjugation. The methoxycarbonyl group (-COOCH₃) and the carboxylic acid group (-COOH) are both deactivating groups and meta-directors. Their electron-withdrawing nature decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack. The interplay of these substituent effects dictates the position of any new incoming group on the benzene (B151609) ring.

Applications in Medicinal Chemistry and Drug Discovery

The structural features of this compound and its derivatives make them valuable intermediates in the synthesis of biologically active molecules.

Role as a Key Synthetic Intermediate for Bioactive Compounds

The ability to selectively modify the functional groups of this compound allows for its incorporation into more complex molecular architectures. This has made it a target for organic chemists in the pursuit of novel therapeutic agents.

Intermediate for SGLT2 Inhibitors

A significant application of a derivative of this compound is in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used in the treatment of type 2 diabetes mellitus. Specifically, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid has been identified as a key intermediate in the manufacturing of a family of promising SGLT2 inhibitors. thieme-connect.com The synthesis of this key intermediate has been successfully scaled up for industrial production, starting from the readily available dimethyl terephthalate. thieme-connect.com

The general synthetic approach to some SGLT2 inhibitors involves the coupling of a substituted aromatic moiety with a glucose derivative. The development of efficient synthetic routes to key intermediates like the aforementioned benzoic acid derivative is crucial for the large-scale production of these important drugs. thieme-connect.comgoogle.comgoogle.com

Building Block for Protein Tyrosine Phosphatase 1B Inhibitors

There is no information available from the performed searches that identifies this compound as a building block for inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).

Development of Targeted Therapeutic Agents

This compound has been identified as a key intermediate in the synthesis of novel therapeutic compounds. Specifically, it is utilized in the creation of phenyl mTORC inhibitors, which are investigated for their potential in targeting cellular signaling pathways involved in cell growth and proliferation.

In a patented synthetic route, this compound is used as a foundational scaffold. google.com It undergoes an amidation reaction with a piperazine (B1678402) derivative, facilitated by a coupling agent, to form a more complex molecular structure. This reaction highlights the compound's utility as a building block where its carboxylic acid group is strategically employed to connect different molecular fragments.

The details of this synthetic step are outlined in the table below. google.com

| Reactant 1 | Reactant 2 | Reagent | Product Application |

| This compound | 2-(piperazin-1-yl)benzonitrile | HATU | Phenyl mTORC Inhibitors |

Table 1: Synthesis of Phenyl mTORC Inhibitor Intermediate

Neuroprotective Compound Research

Based on the available search results, there is no documented research exploring the use of this compound in the development of neuroprotective compounds.

Potential as Prostaglandin E2 Receptor Antagonists

The role of this compound as a potential antagonist for the Prostaglandin E2 receptor has not been described in the available research findings.

Design of Retinoid-X-Receptor Agonists

There is no information from the conducted searches to suggest that this compound is used in the design or synthesis of agonists for the Retinoid-X-Receptor (RXR).

Influenza Neuraminidase Inhibition Studies

The quest for novel antiviral agents has identified influenza neuraminidase as a crucial target for drug development. nih.gov This enzyme is vital for the release of new virus particles from infected cells, and its inhibition can halt the spread of the infection. nih.gov Benzoic acid derivatives have emerged as a promising class of influenza neuraminidase inhibitors. acs.orgnih.gov

Although no direct studies on the influenza neuraminidase inhibitory activity of this compound have been reported, research on other benzoic acid derivatives provides valuable insights. For instance, a study on a series of benzoic acid derivatives revealed that compounds with specific substitutions can effectively inhibit the enzyme. acs.org One such compound, 4-(acetylamino)-3-guanidinobenzoic acid, demonstrated an IC₅₀ value of 2.5 x 10⁻⁶ M against N9 neuraminidase. acs.org Another study highlighted a diethyl triazole benzoic acid derivative, NC-5, which showed significant antiviral activity against various influenza A strains, including oseltamivir-resistant ones, with EC₅₀ values of 33.6 μM and 32.8 μM for H1N1 and H1N1-H275Y strains, respectively. nih.govmdpi.com

These findings underscore the potential of the benzoic acid scaffold in designing neuraminidase inhibitors. The specific arrangement of substituents on the benzene ring is critical for binding to the enzyme's active site. The methoxy (B1213986) and methyl groups of this compound could be explored for their contribution to such interactions.

Structure-Activity Relationship (SAR) Studies for Biological Function

The biological activity of a compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies are pivotal in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. For benzoic acid derivatives, SAR studies have been instrumental in identifying key structural features that govern their biological functions.

While specific SAR studies for this compound are not available, research on related compounds offers a framework for understanding its potential biological activities. For example, its parent compound, 3-methoxy-4-methylbenzoic acid, has been identified as a key intermediate in the synthesis of Zafirlukast, a leukotriene receptor antagonist used in the treatment of asthma. punagri.com This indicates that the 3-methoxy-4-methyl substitution pattern is amenable to biological activity.

Furthermore, studies on other benzoic acid derivatives have elucidated the importance of substituent positioning and nature. For instance, the antibacterial activity of 3-methoxy-4-methylbenzoic acid against both Gram-positive and Gram-negative bacteria has been reported, with the compound also inhibiting bacterial fatty acid synthesis. biosynth.com The specific arrangement of the methoxy and methyl groups likely plays a crucial role in this activity.

The table below summarizes the biological activities of some relevant benzoic acid derivatives, which can serve as a basis for postulating the potential activities of this compound.

| Compound Name | Biological Activity | Research Findings |

| 4-(acetylamino)-3-guanidinobenzoic acid | Influenza Neuraminidase Inhibitor | IC₅₀ = 2.5 x 10⁻⁶ M against N9 neuraminidase. acs.org |

| NC-5 (diethyl triazole benzoic acid derivative) | Antiviral (Influenza A) | EC₅₀ = 33.6 μM (H1N1), 32.8 μM (H1N1-H275Y). nih.govmdpi.com |

| 3-methoxy-4-methylbenzoic acid | Antibacterial | Inhibits Gram-positive and Gram-negative bacteria; inhibits bacterial fatty acid synthesis. biosynth.com |

| 4-hydroxy-3-methoxybenzoic acid methyl ester | Anticancer (Prostate Cancer) | Targets Akt/NFκB cell survival signaling pathway. nih.gov |

Applications in Materials Science

The unique properties of aromatic carboxylic acids and their esters make them valuable building blocks in materials science for the creation of novel polymers and functional materials.

Role in Polymer Synthesis and Modification

While there is no specific literature detailing the use of this compound in polymer synthesis, the general reactivity of benzoic acids and their esters suggests potential applications. These compounds can be incorporated into polymer backbones or used as modifying agents to impart specific properties. For example, benzoic acid derivatives can be used in the synthesis of polyesters and polyamides. nih.gov

A study on the segregation of benzoic acid in polymer crystalline cavities demonstrated that benzoic acid can be incorporated into syndiotactic polystyrene (sPS) and poly(2,6-dimethyl-1,4-phenylene)oxide (PPO) films. mdpi.com This suggests that substituted benzoic acids, and by extension their esters, could be used to create co-crystalline phases with polymers, potentially altering their physical and chemical properties.

Development of Functional Materials

The development of functional materials with tailored properties is a significant area of research. Benzoic acid derivatives are attractive for this purpose due to their inherent functionalities. mdpi.com Although direct applications of this compound in this area are not documented, the known properties of its parent acid provide some clues.

3-methoxy-4-methylbenzoic acid is used as an intermediate in the production of dyes and fragrances. researchgate.net This suggests that the chromophoric and structural features of this substitution pattern could be harnessed in the design of functional materials such as organic dyes or materials with specific optical properties.

Utility in Organic Synthesis as a Synthetic Tool

Substituted benzoic acids and their esters are versatile reagents in organic synthesis, serving as precursors for more complex molecules, particularly heterocyclic systems which are prevalent in pharmaceuticals and agrochemicals. researchgate.netresearchgate.net

Advanced Spectroscopic and Crystallographic Characterization of 3 Methoxycarbonyl 4 Methylbenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

To provide a theoretical framework, one can predict the expected NMR spectra based on the analysis of structurally similar compounds. For instance, data for various benzoic acid derivatives and methyl benzoates can offer insights into the anticipated chemical shifts.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A predicted ¹H NMR spectrum of 3-(Methoxycarbonyl)-4-methylbenzoic acid would be expected to show distinct signals corresponding to each unique proton environment. The aromatic region would likely display a complex splitting pattern due to the coupling between the three adjacent protons on the benzene (B151609) ring. The methyl group attached to the ring and the methyl group of the ester would each produce a singlet, with their chemical shifts influenced by their respective electronic environments. The acidic proton of the carboxylic acid group would typically appear as a broad singlet at a downfield chemical shift.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.5 - 8.5 | m |

| OCH₃ (ester) | 3.8 - 4.0 | s |

| Ar-CH₃ | 2.2 - 2.5 | s |

Note: This is a generalized prediction. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, a ¹³C NMR spectrum would provide valuable information on the carbon framework of the molecule. Each unique carbon atom would give rise to a distinct signal. The carbonyl carbons of the carboxylic acid and the ester would be expected to resonate at the most downfield positions. The aromatic carbons would appear in the intermediate region, with their shifts influenced by the attached substituents. The methyl carbons would be found at the most upfield positions.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (acid) | 165 - 175 |

| C=O (ester) | 160 - 170 |

| Aromatic-C | 120 - 145 |

| OCH₃ (ester) | 50 - 55 |

Note: This is a generalized prediction. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and confirming the connectivity within a molecule.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to establish the connectivity of the aromatic protons.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) would show correlations between protons and the carbons to which they are directly attached. This would definitively link the proton signals of the methyl groups and the aromatic protons to their corresponding carbon atoms. rsc.org

Without experimental data, a detailed analysis and interpretation of these 2D NMR spectra for this compound cannot be performed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar molecules. For this compound, ESI-MS in negative ion mode would be expected to show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 193.2. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 195.2 or the sodium adduct [M+Na]⁺ at m/z 217.2 might be observed. Further fragmentation in MS/MS experiments would provide structural information.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While the volatility of this compound might be a consideration, derivatization could be employed for analysis. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺·) at m/z 194.2, and a characteristic fragmentation pattern.

Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Possible Fragment Identity |

|---|---|

| 194 | [M]⁺· (Molecular ion) |

| 179 | [M - CH₃]⁺ |

| 163 | [M - OCH₃]⁺ |

| 149 | [M - COOH]⁺ |

| 135 | [M - COOCH₃]⁺ |

| 119 | [C₈H₇O]⁺ |

Note: This is a generalized prediction. The relative intensities of the fragments would depend on their stability.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of this compound. The method combines the high separation capability of liquid chromatography with the precise mass analysis of mass spectrometry.

For a compound like this compound, a reversed-phase chromatographic method is typically employed. This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase. The separation of the analyte from its isomers and related impurities is achieved by carefully controlling the gradient of the mobile phase, which often consists of a mixture of water and an organic solvent, such as acetonitrile (B52724), with a small amount of acid (e.g., formic or acetic acid) to ensure proper ionization and peak shape. mdpi.com

The mass spectrometer, often equipped with an electrospray ionization (ESI) source, detects the compound. In negative ionization mode (ESI-), the carboxylic acid group readily deprotonates to form the [M-H]⁻ ion, which is then detected. This technique offers high sensitivity and selectivity, with detection limits often reaching the nanogram-per-milliliter (ng/mL) level. mdpi.comnih.gov High-resolution mass spectrometry (HRMS) can further be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.

Table 1: Typical LC-MS Parameters for Analysis

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Chromatography Column | Reversed-phase C18 (e.g., 150 x 2.1 mm, 1.7 µm) | Separation of the analyte from other compounds. mdpi.com |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Elution of the compound from the column. |

| Elution Mode | Gradient elution | Provides optimal separation for complex samples. |

| Flow Rate | 0.2 - 0.5 mL/min | Controls the retention time and separation efficiency. |

| Ionization Source | Electrospray Ionization (ESI) | Generates ions from the analyte molecules. |

| Polarity | Negative Ion Mode | Detects the deprotonated carboxylic acid. |

| Detection Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) | Enhances sensitivity and selectivity for quantification. nih.gov |

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is an essential tool for identifying the functional groups present in this compound. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrational modes of specific chemical bonds.

The key functional groups in this molecule are the carboxylic acid (-COOH), the methyl ester (-COOCH₃), the aromatic ring, and the methyl group (-CH₃). The carboxylic acid is characterized by a broad O-H stretching band and a sharp C=O (carbonyl) stretching band. The ester group also shows a distinct C=O stretching vibration, typically at a slightly higher wavenumber than the carboxylic acid carbonyl. The aromatic ring exhibits characteristic C-H and C=C stretching vibrations.

Table 2: Key FTIR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Aromatic/Methyl C-H | C-H stretch | 2850-3100 |

| Ester Carbonyl | C=O stretch | 1710-1730 |

| Carboxylic Acid Carbonyl | C=O stretch | 1680-1710 researchgate.net |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Carboxylic Acid/Ester | C-O stretch | 1200-1300 |

Raman Spectroscopy

Table 3: Expected Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic Ring | Ring breathing mode | 990-1010 |

| Carbonyl Groups | C=O symmetric stretch | 1600-1750 |

| Methyl Group | C-H symmetric/asymmetric stretch | 2800-3000 |

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, one can determine its crystal system, space group, and unit cell dimensions. mdpi.com

A crucial feature often observed in the crystal structures of carboxylic acids is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the carboxyl groups of two molecules. nih.gov This hydrogen bonding significantly influences the packing of the molecules in the crystal lattice. The analysis provides exact bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation. mdpi.com

Table 4: Illustrative Crystallographic Data Parameters

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Triclinic). mdpi.commdpi.com |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁/c, P-1). mdpi.commdpi.com |

| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell in Ångströms (Å). mdpi.com |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes in degrees (°). mdpi.com |

| Volume (V) | The volume of the unit cell in cubic Ångströms (ų). |

| Z | The number of molecules per unit cell. |

Molecular Conformation and Torsion Angle Analysis

The molecular conformation, or the spatial arrangement of atoms, is defined by its torsion angles (also known as dihedral angles). ucl.ac.uk For this compound, the key torsion angles describe the orientation of the carboxylic acid and methoxycarbonyl substituents relative to the plane of the benzene ring.

These angles are influenced by steric hindrance between adjacent groups and electronic effects. For instance, the steric bulk of the methyl group at position 4 and the methoxycarbonyl group at position 3 can cause these substituents to twist out of the plane of the aromatic ring to minimize repulsive interactions. The analysis of these angles is critical for understanding the molecule's shape and how it interacts with other molecules. wikipedia.org

Table 5: Key Torsion Angles for Conformational Analysis

| Torsion Angle | Atom Sequence | Description |

|---|---|---|

| τ₁ | O=C(carboxyl)-C₃-C₄ | Defines the orientation of the carboxylic acid group relative to the ring. |

| τ₂ | C₂-C₃-C(ester)=O | Defines the orientation of the methoxycarbonyl group relative to the ring. |

Table 6: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Acetic acid |

| Formic acid |

Intermolecular Interactions: Hydrogen Bonding and π-Stacking

The molecular structure of this compound, featuring both a carboxylic acid and a methoxycarbonyl group, provides multiple sites for hydrogen bonding. The primary and most dominant of these is the classic carboxylic acid dimer. In the crystal structures of many substituted benzoic acids, molecules pair up through strong O—H⋯O hydrogen bonds, forming a characteristic centrosymmetric R22(8) ring motif. rsc.orgnih.gov This robust interaction is a primary driver in the formation of the crystal lattice for this class of compounds.

Beyond this principal interaction, other weaker hydrogen bonds and non-covalent forces contribute to the stability of the crystal structure. These can include C—H⋯O interactions, where the methyl or aromatic C-H groups act as donors to the carbonyl or methoxy (B1213986) oxygen atoms of neighboring molecules. iucr.org The presence and geometry of these interactions are highly dependent on the substitution pattern of the benzoic acid ring.

Table 1: Representative Hydrogen Bond Geometries in Substituted Benzoic Acids

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O—H···O | 0.82(2) | 1.93(2) | 2.737(2) | 168(3) |

| C—H···O | 0.93–0.96 | 2.50-2.80 | 3.20-3.60 | 120-160 |

| N—H···O | - | - | 2.5252 (11) - 2.5652 (14) | - |

Note: The data in this table are representative values from crystallographic studies of various substituted benzoic acids and are intended to illustrate typical geometries. iucr.orgacs.org

Crystal Packing and Supramolecular Assembly

The combination of strong hydrogen-bonded dimers and weaker π-stacking and C—H⋯O interactions leads to the formation of complex and varied supramolecular architectures. The primary building block is often the hydrogen-bonded dimer of the carboxylic acid. These dimers then assemble into higher-order structures through the weaker intermolecular forces.

The substitution pattern on the benzoic acid ring has a profound impact on the resulting supramolecular assembly. The presence of the methoxycarbonyl and methyl groups in this compound will influence the steric and electronic environment, which in turn affects the geometry of the hydrogen bonds and the efficiency of the π-stacking. In some cases, different polymorphs of the same compound can arise from variations in the crystal packing, each with distinct physical properties. The study of these supramolecular assemblies is crucial for understanding and controlling the solid-state properties of these materials.

Computational and Theoretical Investigations of 3 Methoxycarbonyl 4 Methylbenzoic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules. These methods allow for the prediction of molecular geometries, electronic structures, and spectroscopic parameters with a high degree of accuracy.

Optimization of Molecular Geometry

The initial step in most quantum chemical studies involves the optimization of the molecule's three-dimensional structure to find its lowest energy conformation. For 3-(Methoxycarbonyl)-4-methylbenzoic acid, this process would involve determining the bond lengths, bond angles, and dihedral angles that result in the most stable arrangement of its atoms.

Based on studies of similar benzoic acid derivatives, the geometry of the benzene (B151609) ring is expected to be largely planar. However, the carboxylic acid and methoxycarbonyl substituents will likely be twisted out of the plane of the ring to minimize steric hindrance. For instance, in a study of 2-methyl-4-nitrobenzoic acid, the carboxylic acid group was found to be rotated with respect to the benzene ring. ucl.ac.uk Similarly, for 3-methyl-2-(phenylamino)benzoic acids, the molecules are twisted with varying dihedral angles between the aromatic rings. uky.edu The final optimized geometry of this compound would represent a balance between the electronic effects of the substituents and the steric repulsion between them.

Table 1: Predicted Optimized Geometrical Parameters for Benzoic Acid Derivatives (Illustrative) This table presents illustrative data based on typical values found in computational studies of substituted benzoic acids and is intended to be representative rather than a direct report of experimental values for this compound.

| Parameter | Predicted Value |

| C-C (aromatic) bond length | ~1.39 - 1.41 Å |

| C-C (carboxyl) bond length | ~1.48 - 1.50 Å |

| C-O (carboxyl, C=O) bond length | ~1.21 - 1.23 Å |

| C-O (carboxyl, C-OH) bond length | ~1.34 - 1.36 Å |

| C-C (methyl) bond length | ~1.50 - 1.52 Å |

| C-C (methoxycarbonyl) bond length | ~1.49 - 1.51 Å |

| C=O (methoxycarbonyl) bond length | ~1.20 - 1.22 Å |

| C-O (methoxycarbonyl, ester) bond length | ~1.33 - 1.35 Å |

| O-CH3 (methoxycarbonyl) bond length | ~1.43 - 1.45 Å |

| C-C-C (aromatic) bond angle | ~118° - 122° |

| O-C=O (carboxyl) bond angle | ~122° - 124° |

| C-C-O (carboxyl) bond angle | ~115° - 117° |

| Dihedral Angle (Benzene ring - COOH) | Variable |

| Dihedral Angle (Benzene ring - COOCH3) | Variable |

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps)

The electronic structure of a molecule is fundamental to its chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability and reactivity. A smaller gap generally implies higher reactivity.

For substituted benzoic acids, the nature and position of the substituents significantly influence the energies of the frontier orbitals. mdpi.com Electron-withdrawing groups tend to lower both HOMO and LUMO energies, while electron-donating groups raise them. In this compound, the methoxycarbonyl group acts as an electron-withdrawing group, while the methyl group is weakly electron-donating. Their combined effect will determine the final HOMO-LUMO gap. Computational studies on other benzoic acid derivatives have shown that such substitutions can tune the electronic properties for specific applications.

Table 2: Representative HOMO, LUMO, and Energy Gap Values for Substituted Benzoic Acids from DFT Calculations This table provides examples from related compounds to illustrate the expected range of values.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzoic Acid | -7.21 | -1.03 | 6.18 |

| 4-Butyl Benzoic Acid | -6.98 | -0.99 | 5.99 |

| 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid | -6.303 | -2.243 | 4.06 |

Prediction of Spectroscopic Parameters (e.g., NMR, IR Frequencies)

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results for structural confirmation.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and are often scaled to correct for anharmonicity and other systematic errors in the computational method. nih.gov For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid, the C=O stretches of both the carboxylic acid and the ester, C-O stretches, and various aromatic C-H and C-C vibrations. Studies on compounds like 4-butyl benzoic acid have demonstrated good agreement between experimental and DFT-calculated IR spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to predict ¹H and ¹³C NMR chemical shifts. nih.gov The chemical shifts are highly sensitive to the electronic environment of each nucleus. For this compound, the aromatic protons would show distinct signals depending on their proximity to the electron-withdrawing methoxycarbonyl group and the electron-donating methyl group. The chemical shifts of the methyl and methoxy (B1213986) protons would also be predicted.

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups in Substituted Benzoic Acids

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 3400-3600 (monomer), ~3000 (dimer) |

| Carboxylic Acid | C=O stretch | ~1750 (monomer), ~1700 (dimer) |

| Methoxycarbonyl | C=O stretch | ~1730 |

| Aromatic Ring | C-H stretch | 3000-3100 |

| Methyl Group | C-H stretch | 2850-3000 |

Analysis of Charge Distribution and Reactivity Indices

The distribution of electron density within a molecule is crucial for understanding its reactivity. Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. researchgate.net For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carbonyl groups, indicating sites susceptible to electrophilic attack. The aromatic ring would exhibit a more complex pattern due to the competing effects of the substituents.

Reactivity descriptors derived from conceptual DFT, such as Fukui functions, can be used to predict the most reactive sites for nucleophilic and electrophilic attack with greater precision. mdpi.com These analyses would pinpoint which of the aromatic carbons is most susceptible to substitution reactions.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. ucl.ac.uk

Conformational Analysis

MD simulations can explore the conformational landscape of flexible molecules like this compound. The primary degrees of rotational freedom are around the C-C bond connecting the carboxylic acid to the ring and the C-C bond of the methoxycarbonyl group. Simulations would reveal the preferred orientations of these groups and the energy barriers between different conformations. Studies on benzoic acid and its derivatives have shown that in solution, these molecules can exist as monomers or form hydrogen-bonded dimers, and MD simulations can elucidate the dynamics of these association processes. ucl.ac.ukrsc.orgunimi.it The conformation of the substituents can, in turn, influence the molecule's ability to pack in a crystal lattice or bind to a biological target. uky.edu

Solvent Effects and Interactions

The solubility and behavior of this compound in various solvents are critical for its application in synthesis and biological systems. While specific studies on this exact compound are limited, research on related benzoic acid derivatives, such as 4-methylbenzoic acid, provides valuable insights. The polarity of the solvent is a key determinant of solubility and crystal growth. For instance, studies on benzoic acid have shown that the aspect ratio of its crystals decreases with increasing solvent polarity researchgate.net. This is attributed to the interactions between the solvent and the different crystal faces.

Computational methods like molecular dynamics (MD) simulations can be employed to model these interactions. By simulating the behavior of this compound in different solvent environments, researchers can predict its solubility and how it will interact with solvent molecules. For example, a study on sinapic acid using Density Functional Theory (DFT) demonstrated that solvent polarity influences molecular properties such as bond lengths, angles, and spectroscopic characteristics due to interactions between the drug and solvent molecules nih.gov. Similar computational approaches can be applied to this compound to understand its behavior in solvents like water, ethanol (B145695), and dimethyl sulfoxide (B87167) (DMSO).

A hybrid implicit-explicit solvent model can offer a more nuanced understanding. This approach combines a continuum model for the bulk solvent with a few explicit solvent molecules placed at key interaction sites, such as the carboxylic acid and methoxycarbonyl groups rsc.org. This method can elucidate specific hydrogen bonding and other non-covalent interactions that govern the compound's behavior in solution.

Table 1: Predicted Solvent Effects on Related Benzoic Acid Derivatives

| Property | Solvent | Predicted Effect on Benzoic Acid Derivatives | Reference |

| Crystal Aspect Ratio | Increasing Polarity | Decrease | researchgate.net |

| Molecular Properties | Polar Solvents | Alteration of bond lengths and angles | nih.gov |

| Spectroscopic Properties | Polar Solvents | Redshift in absorption and fluorescence peaks | nih.gov |

Molecular Docking and Drug Design Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a important tool in drug design for predicting the binding affinity and interaction of a ligand with a target protein researchgate.netnih.gov.

Ligand-Receptor Binding Affinity Prediction

For this compound, computational tools can be used to predict its binding affinity to a range of receptors. The process involves creating a 3D model of the compound and docking it into the binding site of a target protein. The binding energy, which indicates the strength of the interaction, can then be calculated. Lower binding energies typically suggest a more stable complex and higher affinity.

Table 2: Example of Predicted Binding Affinities for Benzoic Acid Derivatives with Target Proteins

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

| 2,5-dihydroxybenzoic acid | SARS-CoV-2 main protease | Not specified, but identified as a potential candidate | nih.gov |

| Benzoic acid derivative | Carbonic anhydrase (PDB: 3FFP) | High, indicating effective inhibition | researchgate.net |

| Benzoic acid derivatives | Trypanosoma cruzi trans-sialidase | Moderate inhibition observed for some derivatives | mdpi.com |

Virtual Screening for Biological Activity

Virtual screening is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme nih.govnih.gov. While no specific virtual screening studies featuring this compound have been published, its structural features suggest it could be included in screening libraries for various targets.

The presence of both a carboxylic acid and a methoxycarbonyl group allows for a range of interactions, including hydrogen bonding and hydrophobic interactions. These features make it a candidate for screening against enzymes such as kinases, proteases, and oxidoreductases. For instance, a large-scale virtual screening campaign against the MET kinase domain identified novel inhibitor types, demonstrating the power of this approach mdpi.com.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions

ADMET properties are crucial for the development of new drugs, as they determine the pharmacokinetic and pharmacodynamic behavior of a compound in the body researchgate.net. In silico tools can predict these properties based on the chemical structure of a molecule, helping to identify potential liabilities early in the drug discovery process.

For this compound, various ADMET parameters can be predicted using computational models. These predictions are based on quantitative structure-activity relationship (QSAR) models that have been trained on large datasets of known compounds nih.gov.

Table 3: Predicted ADMET Properties for a Hypothetical Compound with Similar Features to this compound

| ADMET Parameter | Predicted Value/Classification | Significance |

| Absorption | ||

| Human Intestinal Absorption (HIA) | High | Good absorption from the gut |

| Caco-2 Permeability | Moderate to High | Ability to cross intestinal cell membranes |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cause central nervous system side effects |

| Plasma Protein Binding (PPB) | High | May affect the free concentration of the drug |

| Metabolism | ||

| CYP450 2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| Excretion | ||

| Renal Organic Cation Transporter | Substrate | Likely to be cleared by the kidneys |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations |

| hERG Inhibition | Low risk | Low risk of causing cardiac issues |

Note: This table is illustrative and not based on specific data for this compound.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides powerful tools for investigating reaction mechanisms, allowing researchers to understand the energetics and transition states of chemical transformations nih.gov. While specific computational studies on the reaction mechanisms of this compound are not widely reported, the reactivity of its functional groups can be inferred from studies on related molecules.

For example, the esterification of 3-methyl-4-carboxybenzoic acid with methanol (B129727) to form the methyl ester proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by methanol . DFT calculations can be used to model this reaction, determining the activation energies for each step and identifying the rate-determining step. Similarly, the hydrolysis of the methoxycarbonyl group can be studied computationally to understand its stability under different pH conditions.

Thermochemical Property Predictions

Thermochemical properties, such as the enthalpy of formation, are fundamental for understanding the stability and reactivity of a compound. These properties can be predicted with a high degree of accuracy using computational methods like the Gaussian-4 (G4) theory researchgate.net.

While experimental thermochemical data for this compound may not be available, computational studies on similar molecules like methyl methoxybenzoates can provide reliable estimates. For instance, the gas-phase enthalpy of formation for methyl methoxybenzoates has been computed using the G4 composite method, showing good agreement with experimental values where available researchgate.net.

Table 4: Predicted Thermochemical Properties for Isomers of Methyl Methoxybenzoate

| Compound | Method | Predicted Gas-Phase Enthalpy of Formation (kJ/mol) at 298.15 K | Reference |

| Methyl 2-methoxybenzoate | G4 | -418.4 | researchgate.net |

| Methyl 3-methoxybenzoate | G4 | Not specified | researchgate.net |

| Methyl 4-methoxybenzoate | G4 | Not specified | researchgate.net |

These computational approaches can be applied to this compound to predict its thermochemical properties, providing valuable data for process design and safety assessments.

Advanced Analytical Methodologies for Research and Development of 3 Methoxycarbonyl 4 Methylbenzoic Acid

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of chemical compounds. In the context of 3-(Methoxycarbonyl)-4-methylbenzoic acid, various chromatographic techniques are employed to assess purity, profile impurities, and for purification.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity and quantifying this compound in research and quality control settings. Reversed-phase HPLC (RP-HPLC) is typically the method of choice, separating the compound from its impurities based on differences in polarity.

A standard HPLC analysis involves injecting a solution of the compound onto a column packed with a nonpolar stationary phase (like C18). A polar mobile phase, commonly a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727), is then pumped through the column. thermofisher.com An acid, like phosphoric or formic acid, is often added to the mobile phase to ensure the carboxylic acid group of the analyte remains protonated, leading to better peak shape and retention. sielc.com Detection is commonly achieved using an ultraviolet (UV) detector, set to a wavelength where the aromatic ring of the molecule strongly absorbs light, typically around 254 nm. thermofisher.com The area of the resulting chromatographic peak is proportional to the concentration of the compound, allowing for precise quantification against a reference standard.

Table 1: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |

| Gradient | 60% A to 20% A over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography (GC) for Volatile Impurity Profiling

Gas Chromatography (GC) is an essential technique for identifying and quantifying volatile and semi-volatile impurities that may be present in a sample of this compound. These impurities often include residual solvents from the synthesis process (e.g., toluene, diethyl ether) or volatile byproducts.

Due to the low volatility and polar nature of the carboxylic acid, direct GC analysis is challenging. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. researchgate.net A common approach is silylation, where a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to replace the acidic proton of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. researchgate.net The resulting TMS ester is significantly more volatile and provides excellent chromatographic performance. The separation occurs in a capillary column, and detection is most commonly performed with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

Preparative Chromatography for Compound Purification

When a high-purity standard of this compound is required for research or as an intermediate, preparative chromatography is employed. This technique is a scaled-up version of analytical HPLC, designed to isolate and purify larger quantities of a target compound from a mixture. nih.gov